molecular formula C11H12O B1585117 5-Methyl-1-tetralone CAS No. 6939-35-1

5-Methyl-1-tetralone

Cat. No.: B1585117
CAS No.: 6939-35-1
M. Wt: 160.21 g/mol
InChI Key: ZYBCYRGGMARDQI-UHFFFAOYSA-N
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Description

5-Methyl-1-tetralone: is an organic compound with the molecular formula C₁₁H₁₂O. It is a derivative of tetralone, featuring a methyl group at the fifth position of the tetralone structure. This compound is a bicyclic aromatic hydrocarbon and a ketone, which can be regarded as a benzo-fused cyclohexanone. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Biochemical Analysis

Cellular Effects

5-Methyl-1-tetralone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within cells. This compound can also impact cell function by modulating the expression of specific genes, leading to changes in cellular behavior and physiology .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. For example, this compound can form reversible hemiketals with oxygen, leading to changes in enzyme activity and metabolic processes. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities. These temporal changes are crucial for understanding the compound’s behavior in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular metabolism and function. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites and the activity of key enzymes, such as those involved in the non-mevalonate pathway. This pathway is responsible for the biosynthesis of isoprenoids, which are essential for cell survival and function. The compound’s effects on metabolic pathways highlight its potential as a modulator of cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its biological activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-1-tetralone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylphenylacetic acid with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield this compound .

Industrial Production Methods: In industrial settings, continuous-flow synthesis is often employed for the production of this compound. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions. The continuous-flow process typically involves the use of a multi-step strategy, where the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-tetralone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Methyl-1-tetralone is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as a precursor for the synthesis of complex molecules with potential therapeutic applications .

Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown promising biological activities, including anticancer, antibacterial, and antimalarial properties. These derivatives are being explored for their potential use in drug development .

Industry: The compound is used in the production of materials with specific properties, such as polymers and resins. It is also employed in the synthesis of agrochemicals and other industrial chemicals .

Comparison with Similar Compounds

Properties

IUPAC Name

5-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBCYRGGMARDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC(=O)C2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052438
Record name 3,4-Dihydro-5-methylnaphthalen-1(2H)-one
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Molecular Weight

160.21 g/mol
Source PubChem
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CAS No.

6939-35-1
Record name 5-Methyl-1-tetralone
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Record name 5-Methyl-1-tetralone
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Record name 5-Methyl-1-tetralone
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Record name 1(2H)-Naphthalenone, 3,4-dihydro-5-methyl-
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Record name 3,4-Dihydro-5-methylnaphthalen-1(2H)-one
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Record name 3,4-dihydro-5-methylnaphthalen-1(2H)-one
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Record name 5-METHYL-1-TETRALONE
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Synthesis routes and methods I

Procedure details

5-Methyl-1-tetralone was prepared from o-tolualdehyde according to the literature (J. Med Chem 1997, 40, 3014–3024). Treatment of 5-methyl-1-tetralone with selenium dioxide as described in Reference Example 1A yielded 5-methyl-[1,2]naphthoquinone. This was reacted with 2,3-diamino-benzoic acid, diacetate salt, as described in Reference Example 1A to yield the title compound.
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Synthesis routes and methods II

Procedure details

To a solution of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (22.0 g, 116 mmol) in methanol (132 mL) was added sulfuric acid (22.7 g, 231 mmol) and the solution was heated to 60° C. for 4 h. Crystallization started when the solution was cooled, and then water (130 mL) was added. The slurry was filtered and the solid dried under vacuum to afford methyl 5-oxo-5,6,7,8-tetrahydronapthalene (20.6 g, 101 mmol, 87%) as an off-white solid. MS ESI calcd for C12H12O3 [M+H]+ 205, found 205.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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